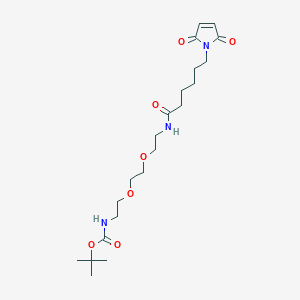![molecular formula C30H23Cl2FN4O4 B12395293 (2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2’S,3S,3’S,6’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4’-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13’-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including chloro, fluoro, and carboxylic acid, makes it a versatile compound for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro structure, introduction of the chloro and fluoro substituents, and the final cyclization to form the tetracyclic system. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the carboxylic acid group allows for oxidation reactions, which can be used to introduce additional functional groups or modify the existing structure.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group could yield a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used as a probe to study various biological processes. For example, its ability to undergo specific chemical reactions could be used to label or modify biomolecules in a controlled manner.
Medicine
In medicine, this compound could have potential as a drug candidate. Its unique structure and functional groups could allow it to interact with specific biological targets, making it a potential lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.
作用機序
The mechanism of action of this compound would depend on its specific application. In general, its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for a range of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
類似化合物との比較
Similar Compounds
Similar compounds to (2’S,3S,3’S,6’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4’-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13’-carboxylic acid include other spiro compounds with similar functional groups. Examples include:
- Spiro[indole-3,4’-piperidine] derivatives
- Spiro[oxindole-3,4’-piperidine] derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its spiro structure. This combination allows for a range of chemical reactions and interactions that are not possible with other compounds. Additionally, its tetracyclic structure provides a rigid framework that can be used to study specific molecular interactions.
特性
分子式 |
C30H23Cl2FN4O4 |
|---|---|
分子量 |
593.4 g/mol |
IUPAC名 |
(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid |
InChI |
InChI=1S/C30H23Cl2FN4O4/c31-16-7-9-19-22(11-16)34-29(40)30(19)24(18-2-1-3-20(32)25(18)33)26-23(36(30)12-14-4-5-14)13-41-27-17-8-6-15(28(38)39)10-21(17)35-37(26)27/h1-3,6-11,14,23-24,26H,4-5,12-13H2,(H,34,40)(H,38,39)/t23-,24-,26+,30+/m0/s1 |
InChIキー |
YZMITHOPDOPJBH-HLNVOFQHSA-N |
異性体SMILES |
C1CC1CN2[C@H]3COC4=C5C=CC(=CC5=NN4[C@H]3[C@@H]([C@@]26C7=C(C=C(C=C7)Cl)NC6=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |
正規SMILES |
C1CC1CN2C3COC4=C5C=CC(=CC5=NN4C3C(C26C7=C(C=C(C=C7)Cl)NC6=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



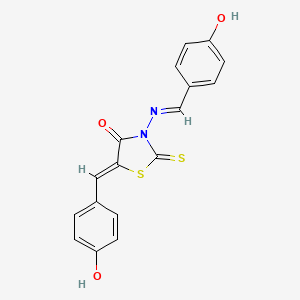
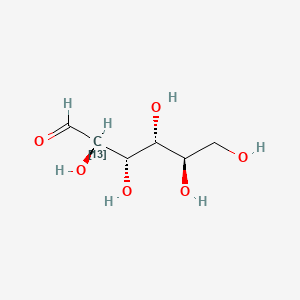
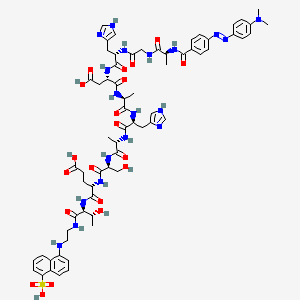
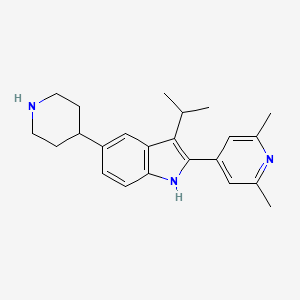
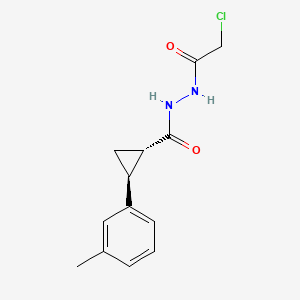
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
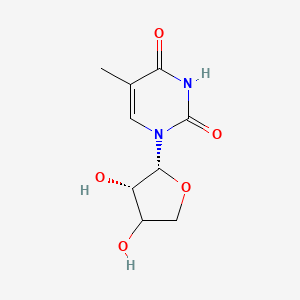
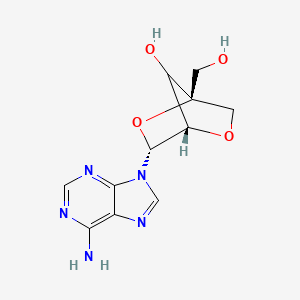
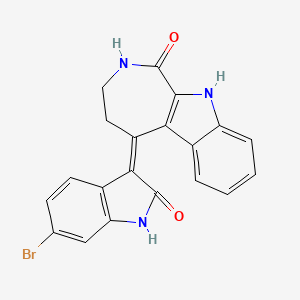
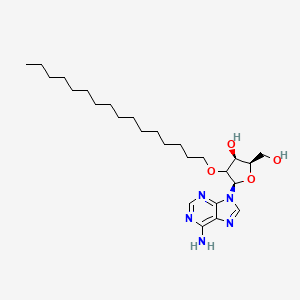

![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)
